molecular formula C7H7BrClN B1277023 4-Bromo-3-chloro-2-methylaniline CAS No. 627531-47-9

4-Bromo-3-chloro-2-methylaniline

Cat. No. B1277023
Key on ui cas rn: 627531-47-9
M. Wt: 220.49 g/mol
InChI Key: IAWSZYHMEPZGKK-UHFFFAOYSA-N
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Patent
US09399646B2

Procedure details

To a solution of 4-bromo-3-chloro-2-methylaniline (11 g, 49.9 mmol) in acetic acid (450 mL) was added NaNO2 (5.4 g, 78.3 mmol) in H2O (15 mL) at 10° C. The resulting mixture was stirred at room temperature for 30 minutes. Upon completion, the reaction mixture was diluted with H2O (500 mL) and extracted with EtOAc. The organic layer was dried over Na2SO4 and concentrated in vacuo. The residue was triturated with petroleum ether affording the title compound (4.5 g) as yellow solid. 1H NMR (400 MHz, DMSO-d6): δ 13.60 (s, 1H), 8.15 (s, 1H), 7.62 (d, 1H), 7.52 (d, 1H).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([CH3:9])[C:3]=1[Cl:10].[N:11]([O-])=O.[Na+]>C(O)(=O)C.O>[Br:1][C:2]1[C:3]([Cl:10])=[C:4]2[C:5](=[CH:7][CH:8]=1)[NH:6][N:11]=[CH:9]2 |f:1.2|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
BrC1=C(C(=C(N)C=C1)C)Cl
Name
Quantity
5.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with petroleum ether affording the title compound (4.5 g) as yellow solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC=1C(=C2C=NNC2=CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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